molecular formula C12H11Cl2NO B1349164 (2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine CAS No. 725226-21-1

(2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine

Cat. No. B1349164
M. Wt: 256.12 g/mol
InChI Key: CVFILWUATHTGTH-UHFFFAOYSA-N
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Scientific Research Applications

Novel Enantioselective Synthesis

A novel enantioselective synthesis method for furan-2-yl amines and amino acids has been developed, leveraging the oxazaborolidine-catalyzed enantioselective reduction. This process demonstrates the precise control over the chirality of furan-2-yl amines, which is essential for synthesizing biologically active compounds (Demir et al., 2003).

Transformation into Oxazinone and Pyrimidinone

Research has shown the transformation of 2(3H)-furanone into oxazinone and pyrimidinone derivatives, offering a pathway to synthesize these heterocycles from furan derivatives. The structural elucidation of these compounds extends the application of furan-2-ylmethyl-amine in synthesizing diverse heterocyclic compounds (Hashem et al., 2017).

Iron-Catalyzed Direct Amination

An iron-catalyzed methodology has been developed for the direct amination of benzyl alcohols with amines, including furan-2-ylmethyl-amine derivatives. This sustainable catalytic approach provides a versatile method for synthesizing benzylamines, crucial in pharmaceutical compounds (Yan et al., 2016).

Polymeric Applications

The synthesis of novel hybrid polymers with thiophenylanilino and furanylanilino backbones showcases the application of furan derivatives in material science. These polymers exhibit electrochemical activity, underscoring the potential of furan-2-ylmethyl-amine derivatives in developing advanced materials (Baldwin et al., 2008).

Microwave-Assisted Synthesis

A novel microwave-assisted method for synthesizing ester and amide derivatives containing furan rings has been developed. This approach demonstrates the utility of furan-2-ylmethyl-amine in creating furfural derivatives under mild conditions, expanding its application in organic synthesis (Janczewski et al., 2021).

Future Directions

While specific future directions for “(2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine” are not available, related compounds like 2,4-Dichlorobenzyl chloride are important organic synthesis intermediates and are widely used in fields such as agricultural chemicals, medicine, and organo-peroxide1112.


Please note that this information is based on related compounds and may not directly apply to “(2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine”. For more specific information, please consult a chemistry professional or refer to a reliable source.


properties

IUPAC Name

1-(2,4-dichlorophenyl)-N-(furan-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO/c13-10-4-3-9(12(14)6-10)7-15-8-11-2-1-5-16-11/h1-6,15H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFILWUATHTGTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine

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